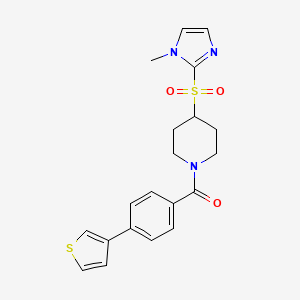

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

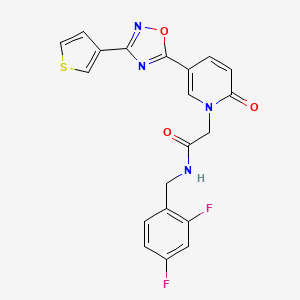

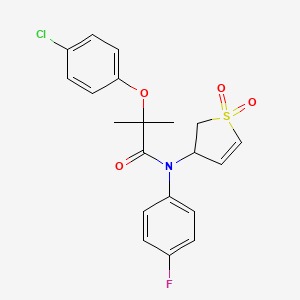

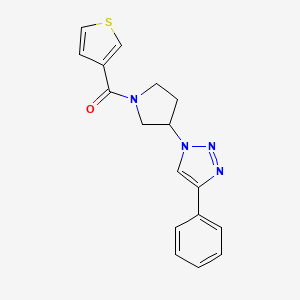

The compound is a complex organic molecule that contains an imidazole ring, a piperidine ring, a thiophene ring, and a phenyl ring . Imidazole rings are present in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Piperidine is a common structure in many pharmaceuticals, and thiophene is a sulfur-containing aromatic compound .

Molecular Structure Analysis

The compound contains several functional groups and heterocyclic rings, which would contribute to its chemical properties. The presence of the imidazole ring, for example, would make the compound capable of participating in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, thiophene, and phenyl rings. For instance, the imidazole ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring could increase the compound’s solubility in water .Applications De Recherche Scientifique

Synthesis and Structure

Research in this area has involved the synthesis of various derivatives containing arylthio/sulfinyl/sulfonyl groups, with one study reporting the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, indicating favorable herbicidal and insecticidal activities (Wang et al., 2015). Another study focused on the synthesis of oxime derivatives, showcasing good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Biological Activities

Exploration into biological activities has been a significant application, with studies investigating the potential for targeting histamine H(3)-receptor antagonists through imidazole replacement, suggesting that this strategy could be applied successfully to certain derivatives (Meier et al., 2001). Research on sulfur-containing compounds aimed at targeting the vesicular acetylcholine transporter (VAChT) in the brain has also been conducted, presenting compounds with high binding affinities and selectivity (Luo et al., 2018).

Material Science Applications

In material science, the synthesis and characterization of sulfonated polybenzimidazoles containing phenyl phthalazinone groups for proton exchange membrane applications have been highlighted, showing excellent thermal stability and conductivity (Liu et al., 2014). Another study focused on the removal of malodorous organic sulfides using metal phthalocyanine sulfonate as a photocatalyst under visible light, indicating efficient oxidation and potential for environmental deodorization applications (Sun, Xiong, & Xu, 2008).

Orientations Futures

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-22-12-9-21-20(22)28(25,26)18-6-10-23(11-7-18)19(24)16-4-2-15(3-5-16)17-8-13-27-14-17/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIBLCHQLWCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2659741.png)

![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)

![N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2659744.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)

![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)

![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)